molecular formula C10H12O2 B14625993 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one CAS No. 57248-20-1

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one

Cat. No.: B14625993
CAS No.: 57248-20-1
M. Wt: 164.20 g/mol
InChI Key: SQLVCYUAUHRKRF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a butenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a fundamental approach for synthesizing chalcones on a larger scale due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s furan ring and butenone moiety allow it to participate in electron transfer reactions, making it a potential candidate for photophysical applications. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylfuran-3-yl)prop-2-en-1-one: Similar structure but with a prop-2-en-1-one moiety instead of but-2-en-1-one.

    1-(2,5-Dimethylfuran-3-yl)ethanone: Lacks the extended conjugation present in the but-2-en-1-one derivative.

    1-(2,5-Dimethylfuran-3-yl)butan-1-one: Contains a saturated butan-1-one moiety instead of the unsaturated but-2-en-1-one.

Uniqueness

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is unique due to its extended conjugation system, which enhances its photophysical properties and makes it suitable for applications in optoelectronics and material sciences .

Properties

CAS No.

57248-20-1

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)but-2-en-1-one

InChI

InChI=1S/C10H12O2/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3

InChI Key

SQLVCYUAUHRKRF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=C(OC(=C1)C)C

Origin of Product

United States

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